molecular formula C23H32N2O3 B12673955 Isoxazole, 5-(7-(4-((4S)-4,5-dihydro-4-propyl-2-oxazolyl)phenoxy)heptyl)-3-methyl- CAS No. 112270-41-4

Isoxazole, 5-(7-(4-((4S)-4,5-dihydro-4-propyl-2-oxazolyl)phenoxy)heptyl)-3-methyl-

Cat. No.: B12673955
CAS No.: 112270-41-4
M. Wt: 384.5 g/mol
InChI Key: IHJKZKKDGUUCCM-FQEVSTJZSA-N
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Description

Isoxazole, 5-(7-(4-((4S)-4,5-dihydro-4-propyl-2-oxazolyl)phenoxy)heptyl)-3-methyl- is a complex organic compound featuring both isoxazole and oxazole rings Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazole derivatives typically involves cycloaddition reactions. One common method is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes . Another approach involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . For the specific compound , the synthesis would likely involve the formation of the isoxazole ring followed by the attachment of the oxazole moiety through a series of substitution reactions.

Industrial Production Methods

Industrial production of isoxazole derivatives often employs metal-catalyzed reactions. Catalysts such as copper (I) or ruthenium (II) are commonly used for the cycloaddition reactions . there is a growing interest in developing metal-free synthetic routes to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Isoxazole derivatives undergo various chemical reactions, including:

    Oxidation: Isoxazoles can be oxidized to form isoxazole N-oxides.

    Reduction: Reduction of isoxazoles can lead to the formation of isoxazolines.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoxazoles and isoxazolines, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of isoxazole derivatives varies depending on their specific application. In medicinal chemistry, isoxazole-containing drugs often target enzymes or receptors involved in disease pathways. For example, COX-2 inhibitors work by blocking the cyclooxygenase-2 enzyme, reducing inflammation and pain . The molecular targets and pathways involved are specific to the biological activity of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isoxazole’s unique structure, featuring both nitrogen and oxygen in a five-membered ring, imparts distinct electronic properties that make it particularly useful in medicinal chemistry and materials science. Its ability to undergo various chemical reactions and form stable derivatives further enhances its versatility .

Properties

CAS No.

112270-41-4

Molecular Formula

C23H32N2O3

Molecular Weight

384.5 g/mol

IUPAC Name

3-methyl-5-[7-[4-[(4S)-4-propyl-4,5-dihydro-1,3-oxazol-2-yl]phenoxy]heptyl]-1,2-oxazole

InChI

InChI=1S/C23H32N2O3/c1-3-9-20-17-27-23(24-20)19-11-13-21(14-12-19)26-15-8-6-4-5-7-10-22-16-18(2)25-28-22/h11-14,16,20H,3-10,15,17H2,1-2H3/t20-/m0/s1

InChI Key

IHJKZKKDGUUCCM-FQEVSTJZSA-N

Isomeric SMILES

CCC[C@H]1COC(=N1)C2=CC=C(C=C2)OCCCCCCCC3=CC(=NO3)C

Canonical SMILES

CCCC1COC(=N1)C2=CC=C(C=C2)OCCCCCCCC3=CC(=NO3)C

Origin of Product

United States

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